molecular formula C12H29ClN2O10S2 B13733584 D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride CAS No. 1446-35-1

D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride

Cat. No.: B13733584
CAS No.: 1446-35-1
M. Wt: 461.0 g/mol
InChI Key: MXFOQZLUCVHVRD-UHFFFAOYSA-N
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Description

Properties

CAS No.

1446-35-1

Molecular Formula

C12H29ClN2O10S2

Molecular Weight

461.0 g/mol

IUPAC Name

2-methylsulfonyloxyethyl-[2,3,4,5-tetrahydroxy-6-(2-methylsulfonyloxyethylamino)hexyl]azanium;chloride

InChI

InChI=1S/C12H28N2O10S2.ClH/c1-25(19,20)23-5-3-13-7-9(15)11(17)12(18)10(16)8-14-4-6-24-26(2,21)22;/h9-18H,3-8H2,1-2H3;1H

InChI Key

MXFOQZLUCVHVRD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC[NH2+]CC(C(C(C(CNCCOS(=O)(=O)C)O)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate, dihydrochloride typically follows a multi-step synthetic route:

This approach leverages the high reactivity of mesylate esters to enable selective amination.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Mesylation of D-Mannitol Methanesulfonyl chloride (MsCl), base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0-5 °C to room temperature Selective conversion of C-1 and C-6 hydroxyls to mesylates; high yield and regioselectivity reported
2 Nucleophilic substitution with 2-hydroxyethylamine 2-Hydroxyethylamine (excess), polar aprotic solvent (e.g., dimethylformamide), mild heating (50-80 °C) Substitution proceeds via SN2 mechanism; bis-substitution at both mesylate sites
3 Salt formation Treatment with HCl in ethanol or aqueous medium Converts free amines to dihydrochloride salt; improves stability and solubility

Representative Data Table of Preparation Parameters

Parameter Typical Range Comments
Mesylation temperature 0–25 °C Low temperature prevents side reactions
Mesylation time 1–3 hours Complete conversion monitored by TLC or HPLC
Amination temperature 50–80 °C Ensures effective substitution without decomposition
Amination time 4–12 hours Longer times improve substitution completeness
Solvent Dichloromethane (mesylation), DMF or DMSO (amination) Choice affects solubility and reaction rate
Yield (overall) 60–85% Dependent on purification and reaction optimization

Research Findings and Perspectives from Varied Sources

  • Catalytic Amination Advances: Recent studies in catalytic amination of biomass-derived oxygenates show that selective amination using homogeneous catalysts such as ruthenium complexes can improve amine yields under mild conditions, though these are more commonly applied to simpler alcohols and diols rather than complex sugar derivatives.

  • Mesylate Activation: The use of methanesulfonyl chloride for selective activation of primary hydroxyls in sugar alcohols is well-established, providing good leaving groups for subsequent nucleophilic substitution.

  • Amination Efficiency: Nucleophilic substitution of mesylate esters by amino alcohols like 2-hydroxyethylamine proceeds efficiently under polar aprotic solvents, with the reaction rate and selectivity influenced by temperature and solvent polarity.

  • Salt Formation: Conversion to dihydrochloride salts enhances compound stability, crystallinity, and handling properties, which is critical for pharmaceutical intermediates.

  • Purification: Crystallization from ethanol or aqueous ethanol is commonly employed to isolate the dihydrochloride salt with high purity.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Remarks
Mesylation Methanesulfonyl chloride, base 0–25 °C, 1–3 h 90–95 Selective activation at C-1 and C-6
Amination 2-Hydroxyethylamine 50–80 °C, 4–12 h 70–85 SN2 substitution on mesylates
Salt formation HCl (aq or ethanolic) Room temp, 1–2 h Quantitative Formation of dihydrochloride salt

Chemical Reactions Analysis

Structural Analysis

The compound features:

  • Deoxy groups at positions 1 and 6 (loss of hydroxyl groups).

  • Aminoethyl substituents (–NHCH₂CH₂OH) at positions 1 and 6.

  • Methanesulfonate esters (–OSO₂Me) at positions 1 and 6.

  • Dihydrochloride salts (clustering with Cl⁻ ions).

These modifications suggest potential reactivity in:

  • Ester hydrolysis (methanesulfonate ester cleavage).

  • Amination or alkylation (via amino groups).

  • Sulfonate displacement (nucleophilic substitution).

Hydrolysis of Methanesulfonate Esters

Methanesulfonate esters are reactive leaving groups. In aqueous environments, hydrolysis could regenerate hydroxyl groups at positions 1 and 6:
Reaction :

D-Mannitol derivative+H2OD-Mannitol+2MeSO3H\text{D-Mannitol derivative} + \text{H}_2\text{O} \rightarrow \text{D-Mannitol} + 2 \text{MeSO}_3\text{H}

This reaction would depend on pH and temperature. Acidic conditions may favor ester stability, while basic conditions could accelerate hydrolysis .

Amino Group Reactivity

The aminoethyl groups (–NHCH₂CH₂OH) may undergo:

  • Alkylation (e.g., with alkyl halides).

  • Acetylation (reaction with acetylating agents).

  • Cross-linking (via amine-amine reactions under oxidative conditions).

Sulfonate Displacement

The methanesulfonate ester groups could act as leaving groups in nucleophilic substitution reactions:
Example :

D-Mannitol derivative+NuD-Mannitol derivative (Nu-substituted)+MeSO3H\text{D-Mannitol derivative} + \text{Nu}^- \rightarrow \text{D-Mannitol derivative (Nu-substituted)} + \text{MeSO}_3\text{H}

Nucleophiles like hydroxide, amines, or thiols could participate under appropriate conditions.

Data Tables (Hypothetical)

Table 1: Potential Reaction Conditions

Reaction TypeReagentsConditionsProduct
HydrolysisWater, pH 7–825–50°C, 24–48 hD-Mannitol + MeSO₃H
AlkylationR-X (e.g., CH₃I)DMF, K₂CO₃, 60°CAlkylated aminoethyl-D-Mannitol
Nucleophilic SubstitutionNu⁻ (e.g., OH⁻, NH₃)H₂O or polar aprotic solvent, 25–100°CNu-substituted D-Mannitol

Research Gaps and Considerations

  • Lack of direct literature : No specific studies on this compound’s reactivity were identified in the provided sources.

  • Safety : The dihydrochloride salt suggests high solubility in water, which may influence reaction kinetics .

  • Synthesis : The compound likely arises from multi-step modifications of D-mannitol (e.g., tosylation, amination, sulfonation).

Scientific Research Applications

Treatment of Cerebral Edema

D-Mannitol is widely recognized for its role as an osmotic diuretic in managing cerebral edema. Its mechanism involves the reduction of intracranial pressure through osmotic effects that draw fluid out of the brain tissue.

  • Clinical Studies : In a study involving adult patients with cerebral malaria, mannitol was administered to assess its efficacy in reducing brain swelling. The results indicated that while mannitol therapy did not significantly correlate with mortality rates, it did improve coma recovery time (90 hours with mannitol versus 32 hours without) .
  • Pediatric Applications : Another study examined the effects of mannitol in children suffering from cerebral malaria. Although the treatment did not significantly improve clinical outcomes compared to placebo, it highlighted the importance of careful patient selection when considering mannitol as adjunct therapy .

Antimicrobial Properties

Recent research has focused on the potential of targeting mannitol metabolism in bacteria as a novel antimicrobial strategy.

  • Mechanism of Action : A study identified mannitol-1-phosphate dehydrogenase (M1PDH) from Staphylococcus aureus as a critical enzyme for bacterial survival under stress conditions. Inhibition of this enzyme led to increased bacterial cell death due to oxidative stress and osmotic imbalance .
  • Therapeutic Implications : The findings suggest that compounds targeting M1PDH could serve as a basis for developing new antibiotics, particularly against drug-resistant strains of bacteria.

Comparative Data Table

The following table summarizes key studies and findings related to the applications of D-Mannitol:

Study ReferenceApplication AreaKey Findings
Cerebral Malaria (Adults)Mannitol improved coma recovery time but did not significantly affect mortality.
Cerebral Malaria (Children)No significant clinical outcome improvement; highlights need for careful patient selection.
Antimicrobial TargetingM1PDH inhibition leads to bacterial cell death under stress; potential for new antibiotic development.

Mechanism of Action

The mechanism of action of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1446-35-1 .
  • Molecular Formula : C₁₂H₃₀Cl₂N₂O₁₀S₂ .
  • IUPAC Name: D-Mannitol, 1,6-dideoxy-1,6-bis[[2-[(methylsulfonyl)oxy]ethyl]amino]-, dihydrochloride .

Structural Features :
This derivative of D-mannitol is characterized by:

  • 1,6-Dideoxy backbone : Removal of hydroxyl groups at positions 1 and 4.
  • Bis((2-hydroxyethyl)amino) substituents: Two amino groups at positions 1 and 6, each linked to a hydroxyethyl chain.
  • Methanesulfonate esters : Sulfonate groups at positions 1 and 6, enhancing reactivity and solubility.
  • Dihydrochloride salt : Improves aqueous solubility and stability .

Applications: Potential uses in pharmaceuticals (e.g., prodrugs, crosslinking agents) due to its bifunctional reactivity and solubility profile .

Comparison with Similar Compounds

Structural Comparison

Compound Name CAS Number Key Structural Differences Reference
D-Mannitol, 1,6-bis(4-methylbenzenesulfonate) 28296-02-8 Uses p-toluenesulfonate esters (bulkier aryl sulfonates) instead of methanesulfonate esters.
D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-, 3,4-dimethanesulfonate 20720-17-6 Contains isopropylidene protecting groups at positions 1,2 and 5,6; sulfonates at 3,3.
L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(tert-butoxycarbonylamino)-1,6-diphenyl- 129491-64-1 L-configuration; tert-butoxycarbonyl (Boc)-protected amino groups; phenyl substituents.

Key Observations :

  • Sulfonate Type : Methanesulfonate (target compound) vs. p-toluenesulfonate (CAS 28296-02-8) affects lipophilicity and reaction kinetics. Methanesulfonates are more water-soluble but less stable than aromatic sulfonates .
  • Protecting Groups : The target compound lacks protecting groups (e.g., isopropylidene in CAS 20720-17-6), making it more reactive but less selective in further modifications .
  • Stereochemistry : The D-mannitol configuration (target compound) contrasts with L-mannitol derivatives (CAS 129491-64-1), influencing biological activity and chiral recognition .

Solubility and Stability

Property Target Compound CAS 28296-02-8 CAS 20720-17-6 CAS 129491-64-1
Solubility (Water) High (due to dihydrochloride salt) Low (neutral p-toluenesulfonate) Moderate (isopropylidene groups) Very low (Boc and phenyl groups)
Thermal Stability Moderate (methanesulfonate esters hydrolyze faster) High (stable aromatic sulfonate) High (protected by isopropylidene) High (Boc groups stabilize)

Key Observations :

  • The dihydrochloride salt form significantly enhances water solubility compared to neutral sulfonate esters .
  • Aromatic sulfonates (e.g., p-toluenesulfonate) offer superior thermal stability but lower solubility .

Comparison with Other Derivatives :

  • CAS 129491-64-1: Involves Boc protection of amino groups and phenyl substitution, increasing synthetic complexity .

Key Observations :

  • The target compound’s bifunctional amino-sulfonate structure makes it suitable for stimuli-responsive drug carriers .
  • Tosylates (CAS 28296-02-8) are preferred in SN2 reactions due to their superior leaving-group ability .

Biological Activity

D-Mannitol, a sugar alcohol, is widely recognized for its applications in medicine and biochemistry. The specific compound, D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride , is a derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

C12H24Cl2N2O8S\text{C}_{12}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_8\text{S}

This structure includes multiple functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activity of D-Mannitol derivatives primarily includes:

  • Antitumor Activity : Some studies indicate that D-mannitol derivatives exhibit cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting that these compounds can protect neuronal cells from oxidative stress.
  • Osmotic Agent : D-Mannitol is commonly used as an osmotic diuretic in clinical settings.

The mechanisms through which D-mannitol and its derivatives exert their effects include:

  • Inhibition of Cell Proliferation : Studies have shown that D-mannitol can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Reduction of Oxidative Stress : The compound may reduce oxidative stress in cells, thereby protecting them from damage.
  • Modulation of Signaling Pathways : It has been observed to influence various signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of D-mannitol derivatives on human breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with the compound.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
D-Mannitol Derivative4050

Case Study 2: Neuroprotection

Research conducted on neuronal cell lines indicated that D-mannitol could significantly reduce cell death induced by oxidative stress. The study reported a decrease in reactive oxygen species (ROS) levels in treated cells.

TreatmentROS Levels (µM)Cell Viability (%)
Control3070
D-Mannitol1090

Pharmacokinetics

The pharmacokinetic profile of D-mannitol derivatives suggests good absorption and distribution within the body. The compound is metabolized primarily in the liver and excreted via the kidneys.

Safety and Toxicity

Toxicological assessments indicate that while D-mannitol is generally safe at therapeutic doses, high concentrations can lead to adverse effects such as dehydration and electrolyte imbalances.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

  • Methodological Answer: The compound is synthesized via selective substitution of hydroxyl groups at the 1,6-positions of D-mannitol. Key steps include:
  • Aminoalkylation: Reacting D-mannitol with 2-hydroxyethylamine under controlled pH (8–10) to introduce bis((2-hydroxyethyl)amino) groups.
  • Methanesulfonation: Esterification with methanesulfonyl chloride in anhydrous conditions to form dimethanesulfonate esters.
  • Salt Formation: Treating with hydrochloric acid to yield the dihydrochloride form.
    Purity optimization requires HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol/water mixtures. Residual solvents should be monitored via GC-MS .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR (D2O or DMSO-d6) confirms substitution patterns and salt formation. Key signals: methanesulfonate esters (~3.2 ppm, singlet) and hydroxyethylamine protons (~3.5–4.0 ppm) .
  • IR Spectroscopy: Validate amine (N-H stretch ~3300 cm⁻¹) and sulfonate (S=O ~1350–1200 cm⁻¹) groups .
  • Melting Point Analysis: Compare observed melting range (e.g., 165–168°C) to literature values to detect impurities .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules like RNA or proteins?

  • Methodological Answer:
  • Thermal Shift Assays: Monitor thermal denaturation profiles (e.g., via differential scanning calorimetry) to assess stabilization effects on proteins like IFN α-2b. A decrease in free energy (ΔG) indicates binding .
  • Circular Dichroism (CD): Detect conformational changes in proteins or RNA complexes (e.g., reduced molar ellipticity at 208/222 nm suggests altered helical content) .
  • Dissociation Constants (Kd): Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (reported in micromolar ranges for RNA interactions) .

Q. What factors influence the compound’s stability under varying pH and temperature?

  • Methodological Answer:
  • pH Stability: Conduct accelerated degradation studies (25–60°C, pH 3–9). For example, at pH <5, hydrolysis of methanesulfonate esters may occur, detected via LC-MS .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. Structural integrity is maintained up to ~150°C, but salt dissociation occurs above 200°C .

Q. Can the compound act as a substrate or inhibitor in microbial growth studies?

  • Methodological Answer:
  • Microbial Utilization Assays: Test growth of Gluconobacter oxydans or similar strains in media containing the compound as a carbon source. Compare OD600 trends to D-mannitol controls .
  • Metabolic Profiling: Use <sup>13</sup>C-labeled compound to track incorporation into biomass via NMR or isotope-ratio mass spectrometry .

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